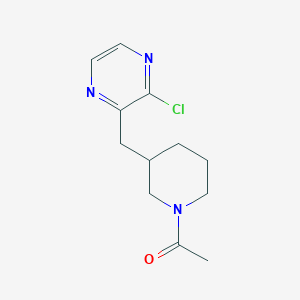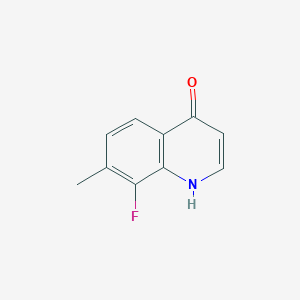
8-fluoro-7-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-7-methylquinolin-4(1H)-one (FMQ) is an important organic molecule used in various scientific research applications. It is a heterocyclic aromatic compound with a quinoline ring structure and a fluorine atom in the 8-position. FMQ is an important intermediate in the synthesis of several pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the synthesis of various fluorinated drugs and pesticides.
Scientific Research Applications
Catalyzed Methylation Reactions
Kumar et al. (2019) conducted studies on the methylation of 8-methylquinolines, which are structurally similar to 8-fluoro-7-methylquinolin-4(1H)-one. They used Rh(III)-catalyzed reactions for regioselective methylation, demonstrating the chemical versatility of such compounds in organic synthesis. This research provides insights into the reactivity of substituted quinolines in catalyzed reactions (Kumar et al., 2019).
Palladium-Catalyzed Fluorination
McMurtrey, Racowski, and Sanford (2012) reported on the palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives, a process that is relevant to the functionalization of 8-fluoro-7-methylquinolin-4(1H)-one. Their work demonstrates the feasibility of introducing fluorine atoms into the quinoline ring, providing a potential pathway for the synthesis or modification of 8-fluoro-7-methylquinolin-4(1H)-one (McMurtrey et al., 2012).
Antibacterial Applications
Kuramoto et al. (2003) explored fluoroquinolones, which are closely related to 8-fluoro-7-methylquinolin-4(1H)-one, for their antibacterial properties. They synthesized various quinolone derivatives and found potent antibacterial activities against Gram-positive and Gram-negative bacteria. This study suggests the potential of fluoro and methyl-substituted quinolones in antibacterial applications (Kuramoto et al., 2003).
properties
IUPAC Name |
8-fluoro-7-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-2-3-7-8(13)4-5-12-10(7)9(6)11/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUBXBOAAXYOCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=CN2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-7-methylquinolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Iodo-4-(1-methanesulfonyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399221.png)
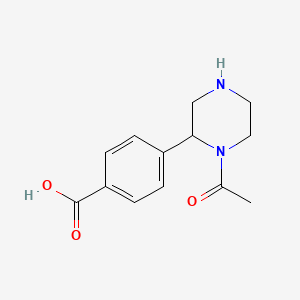
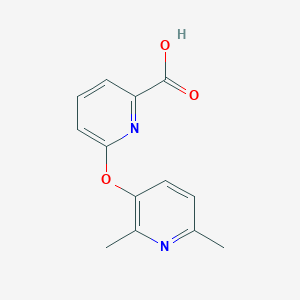

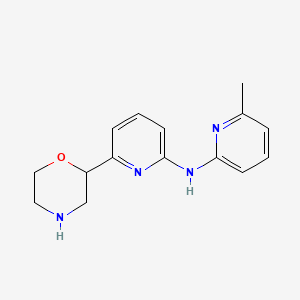
![1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B1399229.png)



![(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-yl)-(6-methyl-pyridin-2-yl)-amine](/img/structure/B1399235.png)

